molecular formula C11H14BrNO2 B8771933 Acetamide, N-[4-(3-bromopropoxy)phenyl]- CAS No. 40981-73-5

Acetamide, N-[4-(3-bromopropoxy)phenyl]-

Cat. No.: B8771933
CAS No.: 40981-73-5
M. Wt: 272.14 g/mol
InChI Key: GYQVTCSDOJTHEB-UHFFFAOYSA-N
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Description

Acetamide, N-[4-(3-bromopropoxy)phenyl]- is an acetamide derivative featuring a phenyl ring substituted at the para position with a 3-bromopropoxy group.

Properties

CAS No.

40981-73-5

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

N-[4-(3-bromopropoxy)phenyl]acetamide

InChI

InChI=1S/C11H14BrNO2/c1-9(14)13-10-3-5-11(6-4-10)15-8-2-7-12/h3-6H,2,7-8H2,1H3,(H,13,14)

InChI Key

GYQVTCSDOJTHEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[4-(3-bromopropoxy)phenyl]- typically involves the reaction of 4-hydroxyacetophenone with 3-bromopropylamine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for Acetamide, N-[4-(3-bromopropoxy)phenyl]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[4-(3-bromopropoxy)phenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amides.

    Oxidation Reactions: Products include quinones and other oxidized phenyl derivatives.

    Reduction Reactions: Products include primary amines and alcohols.

Scientific Research Applications

Acetamide, N-[4-(3-bromopropoxy)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-[4-(3-bromopropoxy)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenoxy Acetamide Derivatives

Compounds such as N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) and 2-(4-butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31) share a phenoxy-acetamide backbone but differ in substituents. These derivatives are synthesized via reactions involving bromoacetyl bromide and amines or phenolic precursors under basic conditions (e.g., K₂CO₃/KI) .

Key Differences :

  • The target compound’s 3-bromopropoxy group contrasts with the fluorophenoxy and butyryl substituents in analogs.
  • Bromine’s larger atomic size and polarizability compared to fluorine may influence electronic properties and reactivity .
N-(4-Bromophenyl)acetamide

This simpler analog lacks the propoxy linker but retains the bromophenyl moiety. Crystallographic studies reveal bond length variations in the acetamide region (e.g., C1–C2: 1.501 Å vs. 1.53 Å in related derivatives), suggesting subtle conformational differences .

Pharmacological Activity Comparisons

Analgesic and Anti-nociceptive Derivatives
  • N-[4-(N,N-diethylsulfamoyl)phenyl]acetamide (36) and N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) exhibit anti-hypernociceptive activity in inflammatory pain models, outperforming paracetamol in some cases .
  • N-{4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]phenyl}acetamide (6), an acetamidochalcone, shows potent antinociceptive activity (32–34-fold more potent than aspirin) in writhing and formalin tests .

However, the bromopropoxy group could serve as a prodrug linker or facilitate targeted delivery.

Research Findings and Implications

Structural Influence on Activity : Bromine’s electron-withdrawing nature may enhance stability compared to chlorine analogs (e.g., N-[4-(3-chloro-2-oxo-propoxy)phenyl]acetamide in ) but reduce solubility .

Pharmacological Gaps: Unlike sulfonamide or chalcone derivatives, the target compound’s biological profile remains unstudied.

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